molecular formula C9H10N4S B11439169 6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidine-4(3H)-thione

6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidine-4(3H)-thione

Cat. No.: B11439169
M. Wt: 206.27 g/mol
InChI Key: GBRKSLITOPHQLP-UHFFFAOYSA-N
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Description

6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidine-4(3H)-thione is a heterocyclic compound that features both pyrazole and pyrimidine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidine-4(3H)-thione typically involves the reaction of 3,5-dimethyl-1H-pyrazole with a pyrimidine derivative under specific conditions. One common method includes the use of a base such as potassium carbonate in a polar solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory methods to increase yield and purity while reducing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidine-4(3H)-thione can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thione group to a thiol.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or alkoxides can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol derivatives.

    Substitution: Various substituted pyrimidine derivatives.

Scientific Research Applications

6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidine-4(3H)-thione has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidine-4(3H)-thione depends on its specific application:

    Enzyme Inhibition: The compound may bind to the active site of enzymes, blocking substrate access and inhibiting enzyme activity.

    Metal Complex Formation: Acts as a ligand, coordinating with metal ions to form complexes that can catalyze various chemical reactions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidine-4(3H)-thione is unique due to its specific combination of pyrazole and pyrimidine rings, which imparts distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C9H10N4S

Molecular Weight

206.27 g/mol

IUPAC Name

6-(3,5-dimethylpyrazol-1-yl)-1H-pyrimidine-4-thione

InChI

InChI=1S/C9H10N4S/c1-6-3-7(2)13(12-6)8-4-9(14)11-5-10-8/h3-5H,1-2H3,(H,10,11,14)

InChI Key

GBRKSLITOPHQLP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1C2=CC(=S)N=CN2)C

Origin of Product

United States

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